![molecular formula C13H20N4O2S2 B2718143 N-(5-((2-morpholinoethyl)thio)-1,3,4-thiadiazol-2-yl)cyclobutanecarboxamide CAS No. 1119454-38-4](/img/structure/B2718143.png)
N-(5-((2-morpholinoethyl)thio)-1,3,4-thiadiazol-2-yl)cyclobutanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-(5-((2-morpholinoethyl)thio)-1,3,4-thiadiazol-2-yl)cyclobutanecarboxamide” is a complex organic molecule. It contains a morpholinoethylthio group, a thiadiazolyl group, and a cyclobutanecarboxamide group. These functional groups suggest that the compound could have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the thiadiazolyl ring, the introduction of the morpholinoethylthio group, and the formation of the cyclobutanecarboxamide group. The exact synthetic route would depend on the starting materials and the specific conditions used .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the morpholinoethylthio, thiadiazolyl, and cyclobutanecarboxamide groups would likely result in a complex three-dimensional structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. For example, the thiadiazolyl group might be involved in reactions with electrophiles, while the morpholinoethylthio group could potentially participate in nucleophilic reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be influenced by its molecular structure. The presence of the morpholinoethylthio, thiadiazolyl, and cyclobutanecarboxamide groups could confer unique properties to this compound .Scientific Research Applications
- Suzuki–Miyaura Coupling : This compound can serve as a boron reagent in Suzuki–Miyaura cross-coupling reactions . The Suzuki–Miyaura coupling is a powerful method for forming carbon–carbon bonds, particularly between aryl or vinyl boron compounds and organic halides. The mild reaction conditions and functional group tolerance make it widely applicable in synthetic chemistry.
- Direct Arylation : The compound’s ligand, N-benzylbenzimidazole, has been incorporated into bis(NHC)Pd(II) complexes, which exhibit activity in C–H activation reactions . These reactions allow direct functionalization of C–H bonds, providing a versatile approach to construct complex molecules.
- Naphthyridine Derivatives : Although structurally distinct from natural products, naphthyridine derivatives (including those related to our compound) have shown biological activity. Typically, these derivatives contain an amino group at position 1 of the naphthyridine nucleus . Researchers explore their potential as antimicrobial agents, anticancer compounds, and more.
Transition Metal-Catalyzed Reactions:
C–H Activation Reactions:
Biological Studies:
Mechanism of Action
Safety and Hazards
Future Directions
Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its biological activity. This could potentially lead to the discovery of new applications for this compound in areas such as medicine or materials science .
properties
IUPAC Name |
N-[5-(2-morpholin-4-ylethylsulfanyl)-1,3,4-thiadiazol-2-yl]cyclobutanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O2S2/c18-11(10-2-1-3-10)14-12-15-16-13(21-12)20-9-6-17-4-7-19-8-5-17/h10H,1-9H2,(H,14,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQHVRCJOXTVQGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NC2=NN=C(S2)SCCN3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.